4-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine
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Overview
Description
4-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine is an organic compound that features a pyrrole ring substituted with two methyl groups and an amine group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine typically involves the reaction of 2,5-dimethylpyrrole with a suitable phenylamine derivative. One common method includes the refluxing of ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate with hydrazine hydrate in absolute ethanol . This reaction is monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, including the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of halogenated or nitrated derivatives.
Scientific Research Applications
4-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: Known for its role in improving monoclonal antibody production in cell cultures.
4-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid: Used in various research applications, including studies on viral binding.
Uniqueness
4-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine is unique due to its specific substitution pattern on the pyrrole and phenyl rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)-2-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-9-8-12(6-7-13(9)14)15-10(2)4-5-11(15)3/h4-8H,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFOPWHDXDNRRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=C(C=C2)N)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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